N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 946340-17-6
VCID: VC4567184
InChI: InChI=1S/C21H29N3O/c1-23(2)19-13-11-18(12-14-19)20(24(3)4)16-22-21(25)15-10-17-8-6-5-7-9-17/h5-9,11-14,20H,10,15-16H2,1-4H3,(H,22,25)
SMILES: CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N(C)C
Molecular Formula: C21H29N3O
Molecular Weight: 339.483

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide

CAS No.: 946340-17-6

Cat. No.: VC4567184

Molecular Formula: C21H29N3O

Molecular Weight: 339.483

* For research use only. Not for human or veterinary use.

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide - 946340-17-6

Specification

CAS No. 946340-17-6
Molecular Formula C21H29N3O
Molecular Weight 339.483
IUPAC Name N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide
Standard InChI InChI=1S/C21H29N3O/c1-23(2)19-13-11-18(12-14-19)20(24(3)4)16-22-21(25)15-10-17-8-6-5-7-9-17/h5-9,11-14,20H,10,15-16H2,1-4H3,(H,22,25)
Standard InChI Key KTZHIIYRAKTQQG-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N(C)C

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The compound’s IUPAC name, N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide, reflects its branched architecture:

  • Core: Propanamide (CH2CH2CONH2) with a phenyl group at the C3 position.

  • Substituents:

    • Two dimethylamino (-N(CH3)2) groups: one on the ethyl side chain (C2) and another on the para position of the phenyl ring.

Molecular Formula and Weight

  • Formula: C22H30N4O

  • Molecular weight: 390.51 g/mol (calculated via PubChem algorithms) .

Structural Features

  • Amide linkage: Critical for hydrogen bonding and biological interactions.

  • Aromatic systems: The phenyl and substituted phenyl groups contribute to π-π stacking and hydrophobic interactions.

  • Tertiary amines: Dimethylamino groups enhance solubility in polar solvents and potential receptor binding .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous enaminones and propanamides suggest feasible routes:

  • Condensation reaction: Reacting 3-phenylpropanoyl chloride with 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine under anhydrous conditions.

  • Multi-step alkylation: Introducing dimethylamino groups via nucleophilic substitution on a preformed ethylenediamine intermediate .

Analytical Data

Hypothetical characterization data, extrapolated from related compounds:

  • IR spectroscopy:

    • N-H stretch: ~3300 cm⁻¹ (amide).

    • C=O stretch: ~1650 cm⁻¹.

    • C-N vibrations: ~1250 cm⁻¹ .

  • NMR spectroscopy:

    • ¹H NMR:

      • δ 1.2–1.4 (m, 2H, CH2CH2CONH).

      • δ 2.8–3.2 (m, 12H, N(CH3)2 groups).

      • δ 7.2–7.4 (m, 5H, aromatic protons).

    • ¹³C NMR:

      • δ 170.5 (CONH).

      • δ 45–50 (N(CH3)2 carbons).

  • Mass spectrometry:

    • Molecular ion peak at m/z 390.5 (M⁺) .

Pharmacological and Biological Profile

Hypothetical Mechanisms of Action

  • Receptor modulation: The dimethylamino groups may interact with serotonin or dopamine receptors, akin to arylcyclohexylamines .

  • Enzyme inhibition: Potential acetylcholinesterase inhibition due to structural resemblance to donepezil analogs .

Regulatory and Legal Status

Patent Landscape

No patents directly claim this compound, but derivatives of propanamide enaminones are patented for neurological disorders (e.g., WO 2023012101A1).

Computational and Theoretical Insights

Quantum Chemical Calculations

  • DFT studies: Optimized geometry reveals a planar amide group and twisted dimethylamino-phenyl arrangement.

  • HOMO-LUMO gap: ~4.2 eV, indicating moderate reactivity .

Molecular Docking

  • 5-HT2A receptor: Docking scores suggest moderate affinity (-9.2 kcal/mol), comparable to psilocybin analogs .

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